STING 激动剂-4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

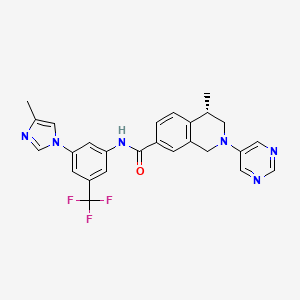

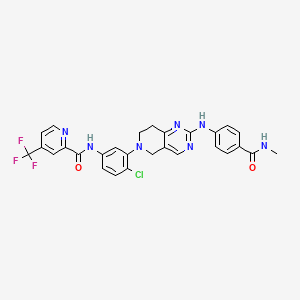

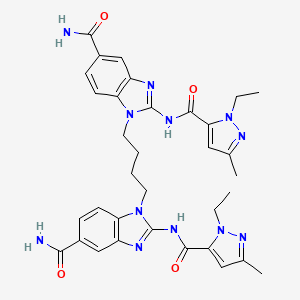

STING agonist-4 is an stimulator of Interferon Genes (STING) receptor agonist with an apparent inhibitory constant (IC50) of 20 nM . It is a two symmetry-related amidobenzimidazole (ABZI)-based compound to create linked ABZIs (diABZIs) with enhanced binding to STING and cellular function .

Synthesis Analysis

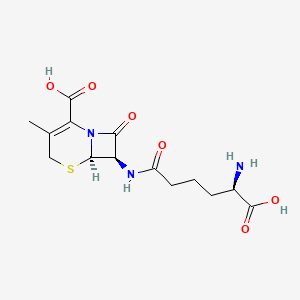

The synthesis of STING agonist-4 involves the design of a series of benzo[b]thiophene-2-carboxamide derivatives as potential STING agonists .Molecular Structure Analysis

STING agonist-4 is a two symmetry-related amidobenzimidazole (ABZI)-based compound . It is designed to create linked ABZIs (diABZIs) with enhanced binding to STING and cellular function .Chemical Reactions Analysis

STING agonist-4 has been shown to cause phosphorylation of IRF3 and STING and induce secretion of IFN-β . It inhibits binding of full-length STING to the solid support with an apparent dissociation constant (Kd) of approximately 1.6 nM .Physical And Chemical Properties Analysis

STING agonist-4 has a molecular weight of 678.74 and its formula is C34H38N12O4 . It is a solid compound and its solubility in DMSO is 10 mg/mL (ultrasonic) .科学研究应用

Cancer Immunotherapy

STING agonists play a significant role in cancer immunotherapy by enhancing the anti-tumor immune response . The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens and damaged cells, thereby triggering an immune response .

Synergistic Radiosensitization

STING agonist-4 has been used to develop a robust nanoradiosensitizer, GA-MOF, for synergistic radiosensitization and STING activation . This has demonstrated strong anticancer efficacy by forming immune cell-rich nodules (artificial leukocytoid structures) and transforming them into immunostimulatory hotspots with radiotherapy .

Systemic Antitumor Responses

The STING agonist-conjugated metal-organic framework induces artificial leukocytoid structures and immune hotspots for systemic antitumor responses . This not only demonstrates potent radiosensitization of GA-MOF, but also provides the detailed mechanisms regarding MOF distribution, immune regulatory pathways, and long-term immune effects .

Enhancement of T-cell-recruiting Chemokines

Inhibiting VPS34 enhances T-cell-recruiting chemokines through the activation of the cGAS/STING pathway using the STING agonist ADU-S100 . Combining VPS34 inhibitors with ADU-S100 increased cytokine release and improved tumor control in mouse models .

Fighting Viral Infections

The activation of the cGAS/STING pathway has been shown to have a large potential for fighting tumors but might also be valuable in cases where a strong transient increase of the IFN response could help fight viral infection .

Development of New Wave of STING Agonist-based Cancer Therapies

Understanding how STING activation operates and identifying pathways that interfere with this process in both tumor cells and cells within the tumor microenvironment, including immune and stromal cells, can provide significant insights for developing new wave of STING agonist-based cancer therapies .

作用机制

Target of Action

The primary target of STING agonist-4 is the Stimulator of Interferon Genes (STING), a major component of innate immunity and a positive regulator of interferons . STING plays a critical role in instigating innate immunity against a wide variety of infections . It has been proposed as a cancer vaccine adjuvant due to its ability to modulate cellular immunity, mainly mediated by cytotoxic CD8+ T cells .

Pharmacokinetics

A sting agonist antibody-drug conjugate (adc) could overcome these limitations by improving tumor accessibility, allowing for systemic administration, and enhancing pharmacokinetics .

Result of Action

The activation of STING by STING agonist-4 results in robust activation of both the innate and adaptive immune system . It promotes the activation of dendritic cells, natural killer cells, and T cells . In the context of cancer, this results in the priming and activation of tumor-specific CTLs which infiltrate the tumor milieu where they recognize, bind, and lyse tumor cells, releasing more tumor antigens and amplifying the cancer-immunity cycle .

Action Environment

The action of STING agonist-4 can be influenced by various environmental factors. For instance, the cytoplasmic environment can affect the release of STING agonists . Moreover, the tumor microenvironment can also influence the action of STING agonist-4. The activation of STING promotes the release and presentation of cancer antigens, T cell migration and infiltration, and T cell recognition and cytotoxicity . Therefore, the tumor microenvironment plays a crucial role in determining the efficacy and stability of STING agonist-4.

未来方向

STING agonists, including STING agonist-4, are a new class of agents that activate the immune response to improve tumor control . A wide range of preclinical experiments, translational data, and ongoing clinical trials support the therapeutic use of STING agonists in patients . Trials to determine optimal drug combinations and novel delivery mechanisms are continuing in development .

属性

IUPAC Name |

1-[4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]butyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N12O4/c1-5-45-27(15-19(3)41-45)31(49)39-33-37-23-17-21(29(35)47)9-11-25(23)43(33)13-7-8-14-44-26-12-10-22(30(36)48)18-24(26)38-34(44)40-32(50)28-16-20(4)42-46(28)6-2/h9-12,15-18H,5-8,13-14H2,1-4H3,(H2,35,47)(H2,36,48)(H,37,39,49)(H,38,40,50) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZSAXDKFXTSGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCCN4C5=C(C=C(C=C5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

STING agonist-4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。